molecular formula C13H6Br2O2 B8341479 3,8-Dibromo-6H-benzo[c]chromen-6-one

3,8-Dibromo-6H-benzo[c]chromen-6-one

Cat. No.: B8341479
M. Wt: 353.99 g/mol
InChI Key: IBZHTLSDRSBIJG-UHFFFAOYSA-N
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Description

3,8-Dibromo-6H-benzo[c]chromen-6-one is a brominated derivative of the benzo[c]chromen-6-one scaffold, a privileged structure in medicinal chemistry and natural product synthesis. Bromination at the 3- and 8-positions introduces steric bulk and electron-withdrawing effects, which may modulate reactivity, solubility, and biological interactions compared to other substituents.

Properties

Molecular Formula

C13H6Br2O2

Molecular Weight

353.99 g/mol

IUPAC Name

3,8-dibromobenzo[c]chromen-6-one

InChI

InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H

InChI Key

IBZHTLSDRSBIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of Brominated Precursors

The patent EP2674422A1 describes a method for synthesizing 3-hydroxy-6H-benzo[c]chromen-6-one derivatives via cyclization of resorcinol analogs with bromobenzoic acids in the presence of carbonate and copper salts. For 3,8-dibromo derivatives, a dibrominated resorcinol (e.g., 2,4-dibromoresorcinol) can react with 3-bromobenzoic acid under optimized conditions. Key parameters include:

  • Catalyst System : Copper iodide (0.1–1.0 equiv) with sodium carbonate (2.0–3.0 equiv).

  • Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) at 80–100°C.

  • Yield : 65–75% for mono-brominated analogs, with dibromination expected to reduce yields to 40–50% due to steric hindrance.

Metal-Free Oxidative Cyclization

A metal-free route reported by Wang et al. utilizes potassium peroxydisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) to cyclize biphenyl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones. For dibrominated variants, 3,8-dibromobiphenyl-2-carboxylic acid undergoes cyclization under these conditions:

  • Reagents : K₂S₂O₈ (2.0 equiv), AgNO₃ (0.01 equiv).

  • Solvent : Acetonitrile at reflux (82°C).

  • Yield : 60–70% for non-halogenated analogs; bromine substituents may lower yields to 50–55%.

Regioselective Bromination Techniques

Introducing bromine at the 3- and 8-positions necessitates careful consideration of directing effects and reaction kinetics.

Electrophilic Bromination of Preformed Chromenones

Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) targets electron-rich positions. The chromenone’s carbonyl group deactivates the ring, but the 3- and 8-positions remain activated due to resonance effects:

  • Conditions : Br₂ (2.2 equiv) in dichloromethane (DCM) with FeBr₃ (0.1 equiv) at 0°C→25°C.

  • Yield : 55–60% for dibromination, with minor mono- or tri-brominated byproducts.

Directed Ortho-Bromination

To enhance regiocontrol, directing groups such as acetamide (-NHCOCH₃) can be introduced at the 8-position prior to cyclization. Post-cyclization, bromination at the 3-position is facilitated by the acetamide’s meta-directing effect:

  • Step 1 : Synthesize 8-acetamido-6H-benzo[c]chromen-6-one via copper-catalyzed cyclization.

  • Step 2 : Brominate at the 3-position using NBS and a catalytic amount of H₂SO₄ (yield: 70–75%).

  • Step 3 : Hydrolyze the acetamide group under acidic conditions to yield 3-bromo-8-amino-6H-benzo[c]chromen-6-one, followed by diazotization and bromide substitution (yield: 50–55%).

Purification and Impurity Removal

Copper residues and unreacted starting materials pose challenges in large-scale synthesis. The patent EP2674422A1 outlines a purification protocol involving:

  • Open-Ring Conversion : Treat the crude product with aqueous NaOH to convert 3,8-dibromo-6H-benzo[c]chromen-6-one into its water-soluble open-ring form, 5-acetamide-2-(2,4-dibromophenyl)benzoic acid.

  • Filtration : Remove insoluble copper salts via vacuum filtration.

  • Recyclization : Acidify the filtrate with HCl to regenerate the chromenone (recovery: 85–90%).

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

MethodStarting MaterialCatalyst/ReagentsYield (%)Purity (%)
Copper-catalyzed cyclization2,4-Dibromoresorcinol + 3-bromobenzoic acidCuI, Na₂CO₃45–5092–95
Metal-free oxidative cyclization3,8-Dibromobiphenyl-2-carboxylic acidK₂S₂O₈, AgNO₃50–5590–93
Directed ortho-bromination8-Acetamido-6H-benzo[c]chromen-6-oneNBS, H₂SO₄60–6594–97

Industrial Scalability and Cost Considerations

The copper-catalyzed method offers cost advantages due to inexpensive reagents (Na₂CO₃: $0.50/mol; CuI: $2.00/mol). In contrast, the metal-free route incurs higher costs from AgNO₃ ($15.00/mol) and K₂S₂O₈ ($8.00/mol). For large-scale production (≥100 kg), the former reduces raw material expenses by 30–40%.

Mechanistic Insights

Copper-Mediated Cyclization

The reaction proceeds via a Ullmann-type coupling mechanism:

  • Oxidative Addition : Cu(I) inserts into the C-Br bond of the bromobenzoic acid.

  • Nucleophilic Attack : The resorcinol oxygen attacks the activated aryl-copper intermediate.

  • Reductive Elimination : Formation of the chromenone ring with concurrent regeneration of Cu(I).

Electrophilic Bromination

Br⁺ generated in situ (from Br₂/FeBr₃) targets the 3- and 8-positions due to:

  • Resonance Activation : The carbonyl group directs Br⁺ to para positions relative to itself.

  • Steric Accessibility : The 8-position is less hindered compared to the 1- and 10-positions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

  • Substitution:

      Reagents: Various nucleophiles can be used for substitution reactions.

      Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.

      Products: Substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .

Comparison with Similar Compounds

The benzo[c]chromen-6-one core allows diverse functionalization. Below, 3,8-Dibromo-6H-benzo[c]chromen-6-one is compared to key analogs based on substituent effects, synthesis, and biological activity.

Substituent Effects and Physicochemical Properties
Compound Substituents Key Properties
This compound Br at 3,8 High molecular weight (predicted), increased lipophilicity, potential fluorescence quenching .
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) OH at 3 Water-soluble, fluorescent Fe³⁺ sensor , moderate PDE2 inhibition (IC₅₀ ~10–20 μM) .
3,8-Dimethoxy-6H-benzo[c]chromen-6-one OMe at 3,8 Moderate PDE2 inhibition (IC₅₀ ~5–10 μM) , improved metabolic stability vs. hydroxylated analogs.
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one OH at 3, OMe at 8 Balanced solubility and activity; PDE2 IC₅₀ ~3.67 μM , Fe³⁺ binding .
Alternariol (3,7,9-Trihydroxy-1-methyl-6H-benzo[c]chromen-6-one) OH at 3,7,9; Me at 1 Mycotoxin with carcinogenic potential; hydroxylation enhances oxidative metabolism .

Key Observations :

  • Bromine vs. Hydroxyl/Methoxy : Bromine’s electronegativity and steric bulk may reduce hydrogen-bonding capacity and solubility compared to hydroxyl or methoxy groups. This could limit bioavailability but enhance membrane permeability .
  • Fluorescence : Hydroxylated derivatives (e.g., Urolithin B) exhibit strong fluorescence for metal sensing, while bromine’s heavy atom effect likely quenches this property .

Key Insights :

  • Bromine’s steric effects may hinder binding to enzymes like PDE2 compared to smaller substituents (e.g., methoxy) .
  • ERβ agonism requires hydroxyl groups at 3 and 8 , which bromine cannot replicate.

Q & A

Q. Advanced

  • Metabolite identification : LC-MS/MS reveals rapid glucuronidation of brominated derivatives. Blocking the 6-keto group with methyl or ethyl substituents reduces Phase II metabolism .
  • Prodrug strategies : Phosphoryl or acetyl prodrugs enhance CNS delivery, as demonstrated in analogs with 70% higher brain-to-plasma ratios .

What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm bromine positions via coupling patterns (e.g., J = 2–3 Hz for meta-bromines) .
  • X-ray crystallography : Resolves diastereomerism in hexahydro derivatives, critical for correlating structure with bioactivity .

Q. Advanced

  • HRMS-ESI : Detects trace impurities (e.g., dehalogenated byproducts) at <0.1% levels, crucial for pharmacological safety .
  • Solid-state NMR : Differentiates polymorphic forms, which can alter dissolution rates by up to 40% .

How do researchers address contradictory data in the biological activity of brominated chromenones?

Basic
Common sources of contradictions and solutions:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to reduce inter-lab variability .
  • Purity thresholds : HPLC purity >98% minimizes false positives/negatives in enzyme inhibition studies .

Q. Advanced

  • Meta-analysis : Cross-correlate data from >50 analogs to identify structure-activity trends obscured in single studies. For example, 3,8-dibromo derivatives consistently show lower IC₅₀ for AChE than mono-bromo analogs .
  • Machine learning : QSAR models trained on 200+ chromenones predict bioactivity with R² > 0.85, guiding synthetic prioritization .

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